4-bromo-5-methyl-1H-pyrazol-3-amine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Researchers requiring a reliable, high-purity aminopyrazole building block for Suzuki-Miyaura cross-coupling often encounter problematic dehalogenation side reactions with iodo analogs. 4-Bromo-5-methyl-1H-pyrazol-3-amine directly addresses this challenge. - Reduced Dehalogenation: Bromo substitution offers a significantly lower propensity for undesired dehalogenation compared to iodo equivalents, ensuring cleaner reaction profiles and higher yields in biaryl synthesis. - Streamlined Handling: A melting point approximately 75°C higher than the non-halogenated parent compound (118-122°C) simplifies storage, handling, and purification. - Consistent Quality: Standardized commercial purity of ≥98% (HPLC, titration) meets stringent requirements for HTS libraries and process chemistry.

Molecular Formula C4H6BrN3
Molecular Weight 176.01 g/mol
CAS No. 1780-72-9
Cat. No. B174882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-methyl-1H-pyrazol-3-amine
CAS1780-72-9
Molecular FormulaC4H6BrN3
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)Br
InChIInChI=1S/C4H6BrN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8)
InChIKeyWZMBDMWFVPKYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS 1780-72-9): Baseline Characteristics and Procurement-Relevant Profile


4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS 1780-72-9), also known as 3-amino-4-bromo-5-methylpyrazole, is a heterocyclic organic compound belonging to the aminopyrazole class, characterized by a pyrazole core with a bromine atom at the 4-position and a methyl group at the 5-position [1]. This compound, with molecular formula C₄H₆BrN₃ and molecular weight 176.02 g/mol, serves as a versatile building block in medicinal chemistry and agrochemical research, primarily valued for its dual amino and bromo functionalities that enable diverse synthetic transformations [2]. Commercially available with standardized purity specifications (typically ≥98% by HPLC), this intermediate is widely employed in the synthesis of kinase inhibitors, pyrazolo[1,5-a]pyrimidines, and other bioactive heterocycles .

Why 4-Bromo-5-methyl-1H-pyrazol-3-amine Cannot Be Arbitrarily Substituted with Other Halogenated Aminopyrazoles


Simple substitution of 4-bromo-5-methyl-1H-pyrazol-3-amine with closely related halogenated aminopyrazoles (e.g., the 4-chloro or 4-iodo analogs) is not advisable due to marked differences in reactivity and reaction outcomes. Specifically, direct comparative studies in Suzuki-Miyaura cross-coupling reactions demonstrate that bromo- and chloro-aminopyrazoles exhibit significantly reduced propensity toward undesired dehalogenation side reactions compared to their iodo counterparts, directly impacting synthetic yield and purity [1]. Furthermore, the presence of the 4-bromo substituent dramatically alters the physicochemical properties of the aminopyrazole core relative to the non-halogenated parent compound (5-methyl-1H-pyrazol-3-amine), resulting in a melting point increase of approximately 75°C [2]. This substantial difference in physical form directly affects handling, purification, and formulation considerations, making the brominated derivative a distinct chemical entity with unique procurement and application requirements.

Quantitative Differentiation Evidence for 4-Bromo-5-methyl-1H-pyrazol-3-amine Against Closest Analogs


Superior Suzuki-Miyaura Cross-Coupling Efficiency: Reduced Dehalogenation Side Reaction Compared to Iodo Analogs

In a head-to-head comparison of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling reactions, bromo- and chloro-substituted derivatives demonstrated superior performance over iodo-substituted analogs due to a significantly reduced propensity toward the undesired dehalogenation side reaction [1]. This class-level inference, established under optimized catalytic conditions, indicates that the 4-bromo-5-methyl-1H-pyrazol-3-amine scaffold offers a more reliable and higher-yielding coupling partner than the corresponding 4-iodo derivative for the synthesis of complex biaryl and heteroaryl structures.

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Dramatically Altered Physicochemical Profile: Melting Point Elevation of Approximately 75°C Over Non-Halogenated Parent

A direct comparison of melting point data reveals a stark physicochemical differentiation: 4-bromo-5-methyl-1H-pyrazol-3-amine melts at 118-122°C [1], whereas the non-halogenated parent compound, 5-methyl-1H-pyrazol-3-amine, melts at 45-47°C [2]. This approximately 75°C elevation, resulting from the introduction of the bromine atom, transforms the compound from a low-melting solid to a higher-melting crystalline material.

Physical Chemistry Crystallization Formulation

Validated Commercial Purity Benchmark: ≥98% by HPLC with Dual Analytical Confirmation

4-Bromo-5-methyl-1H-pyrazol-3-amine is commercially available with a robust and well-defined purity specification of ≥98.0% as determined by both HPLC (area%) and non-aqueous titration [1]. This dual-method analytical confirmation provides a higher level of quality assurance compared to suppliers offering only single-method purity claims. The availability of detailed technical specifications, including appearance (white to brown powder/crystal) and precise melting point range (118.0-122.0°C), further supports batch-to-batch consistency .

Quality Control Analytical Chemistry Procurement Specification

Broad Synthetic Utility: Documented Intermediate for Kinase Inhibitors and Pyrazolo[1,5-a]pyrimidines

The compound's 3-amino-1H-pyrazole core is a recognized pharmacophoric element in kinase inhibitor design, with numerous patent and literature precedents demonstrating the utility of this scaffold in generating selective kinase inhibitors [1]. Furthermore, 2H-pyrazol-3-ylamines, including 4-bromo-5-methyl-1H-pyrazol-3-amine, serve as direct precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, a privileged class of bioactive heterocycles [2]. This dual applicability distinguishes it from simpler, non-halogenated aminopyrazoles, which lack the synthetic handle required for further elaboration via cross-coupling.

Medicinal Chemistry Kinase Inhibitors Heterocyclic Chemistry

Optimal Research and Industrial Application Scenarios for 4-Bromo-5-methyl-1H-pyrazol-3-amine


Scaffold for Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

4-Bromo-5-methyl-1H-pyrazol-3-amine is ideally suited for the synthesis of diverse biaryl and heteroaryl libraries via Suzuki-Miyaura cross-coupling. Its bromo substituent enables efficient coupling with a wide range of boronic acids, while the reduced dehalogenation propensity (relative to iodo analogs) ensures cleaner reaction profiles and higher yields [1]. This makes it a preferred intermediate for medicinal chemists exploring kinase inhibitors, GPCR ligands, and other bioactive molecules requiring elaborate aromatic substitution.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This compound serves as a direct precursor to polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, a class of heterocycles with demonstrated biological activities, including CRF antagonism, kinase inhibition, and benzodiazepine receptor affinity [1]. The presence of the 4-bromo substituent provides a convenient synthetic handle for further diversification after pyrazolopyrimidine formation, enabling rapid exploration of structure-activity relationships [2].

Agrochemical Intermediate with Enhanced Physicochemical Handling

The compound's relatively high melting point (118-122°C) compared to non-halogenated analogs simplifies handling, storage, and purification during large-scale synthesis of agrochemical intermediates [1]. Its established utility in the development of herbicides and fungicides [2], combined with its favorable physical form, makes it a practical choice for process chemistry and agrochemical discovery programs.

Quality-Controlled Building Block for High-Throughput Screening Libraries

With a well-defined commercial purity specification of ≥98% (confirmed by both HPLC and non-aqueous titration) [1], this compound meets the stringent quality requirements for incorporation into high-throughput screening (HTS) compound collections. Its dual amino and bromo functionalities provide multiple vectors for diversification, making it a valuable and reliable building block for generating chemically diverse screening decks.

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